

# Synthesis of Chloronitromethane from Nitromethane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloronitromethane

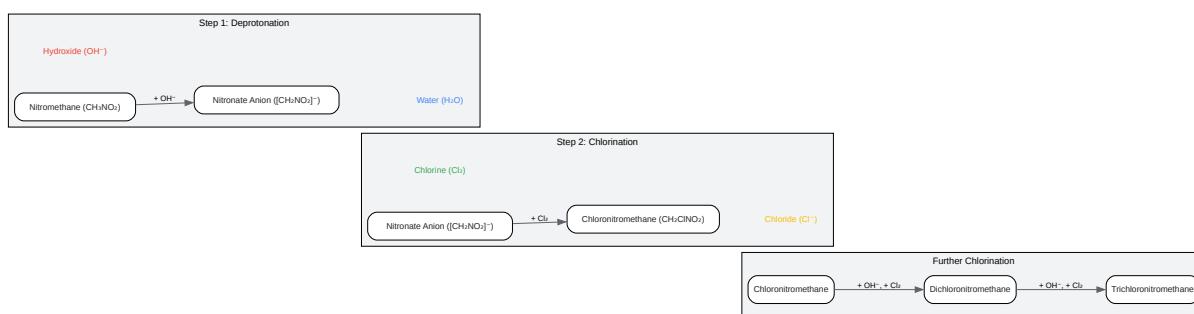
Cat. No.: B120751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **chloronitromethane** from nitromethane. It details the underlying reaction mechanisms, presents various experimental protocols, and includes quantitative data to facilitate reproducibility. The document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation. Visual aids in the form of reaction pathways and experimental workflows are provided to enhance comprehension.


## Introduction

**Chloronitromethane** and its derivatives are important intermediates in organic synthesis and have been a subject of interest in various fields, including the study of disinfection byproducts in drinking water.<sup>[1][2][3][4][5]</sup> The synthesis of **chloronitromethane** from nitromethane is a classical example of  $\alpha$ -halogenation of a nitroalkane. This reaction proceeds readily under basic conditions, where the acidic  $\alpha$ -proton of nitromethane is abstracted to form a nitronate anion, which then reacts with a chlorine source. The degree of chlorination, yielding **monochloronitromethane**, **dichloronitromethane**, or **trichloronitromethane** (chloropicrin), can be controlled by the stoichiometry of the reactants.

# Reaction Mechanism and Signaling Pathway

The chlorination of nitromethane in the presence of a base proceeds through a carbanion intermediate. The key steps are:

- Deprotonation: A base, such as sodium hydroxide, removes an acidic  $\alpha$ -proton from nitromethane to form a resonance-stabilized nitronate anion.
- Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks an electrophilic chlorine source, such as molecular chlorine or hypochlorite.
- Successive Chlorination: The process can be repeated to replace the remaining  $\alpha$ -hydrogens with chlorine atoms, leading to the formation of di- and **trichloronitromethane**.



[Click to download full resolution via product page](#)

**Caption:** Reaction mechanism for the chlorination of nitromethane.

## Experimental Protocols

Several methods for the chlorination of nitromethane have been reported, primarily in patent literature. These methods often focus on the synthesis of **trichloronitromethane** (chloropicrin) but can be adapted for the synthesis of **monochloronitromethane** by adjusting the stoichiometry.

### Protocol 1: Chlorination using Sodium Hydroxide and Chlorine

This protocol is adapted from a patented procedure and aims for a high yield of **trichloronitromethane**.<sup>[6]</sup>

Materials:

- Nitromethane (0.5 mole, 31 parts by weight)
- Carbon tetrachloride (150 parts by weight)
- Water (150 parts by weight)
- Chlorine gas
- 5.303 N Sodium hydroxide solution

Procedure:

- Prepare a mixture of nitromethane, carbon tetrachloride, and water in a reaction vessel equipped with cooling and agitation.
- Cool the mixture to 15-20°C.
- Gently agitate the mixture while adding an initial 6 parts by weight of chlorine.

- Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 60 parts by weight of the 5.303 N sodium hydroxide solution over a period of 2 hours, maintaining the temperature at 15-20°C.
- After the addition is complete, stop the agitation and allow the layers to separate.
- Recover the organic (chloropicrin-carbon tetrachloride) layer.
- Wash and dry the organic layer.
- Purify the chloropicrin by distillation.

## Protocol 2: Chlorination using Calcium Hydroxide and Chlorine

This protocol utilizes a different base for the reaction.[\[6\]](#)

### Materials:

- Nitromethane (0.5 mole, 31 parts by weight)
- Carbon tetrachloride (150 parts by weight)
- Water (150 parts by weight)
- Chlorine gas
- Hydrated lime (calcium hydroxide)

### Procedure:

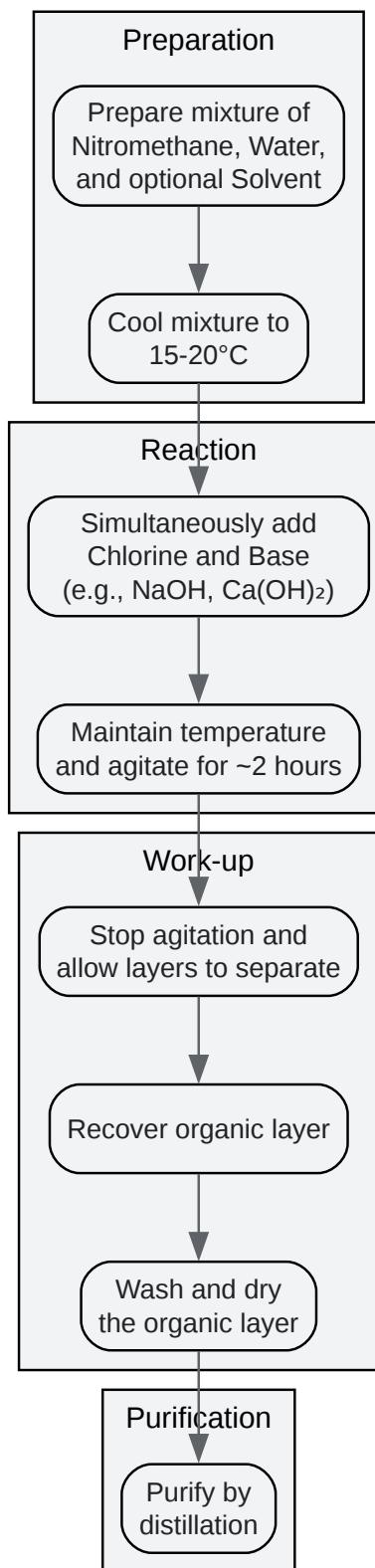
- Prepare and cool a mixture of nitromethane, carbon tetrachloride, and water to 15-20°C as in Protocol 1.
- Add an initial 6 parts by weight of chlorine with gentle agitation.
- Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 61 parts by weight of hydrated lime over a period of 2 hours.

- The work-up and purification steps are similar to Protocol 1.

## Protocol 3: Chlorination using Sodium Carbonate and Chlorine

This method uses sodium carbonate as the base.[\[6\]](#)

Materials:


- Nitromethane (0.5 mole, 31 parts by weight)
- Sodium carbonate (0.15 mole, 15.9 parts by weight)
- Water (150 parts by weight)
- Chlorine gas
- Carbon tetrachloride (optional, 150 parts by weight)

Procedure:

- Prepare a mixture of nitromethane, sodium carbonate, and water.
- Cool the mixture to 15-20°C.
- Slowly add chlorine gas to the mixture.
- After the reaction is complete, the mixture will separate into two layers.
- Separate the aqueous layer and wash it with carbon tetrachloride.
- Combine the carbon tetrachloride wash with the organic layer and dry with calcium chloride.
- Purify the product by distillation.

## Experimental Workflow

The general workflow for the synthesis of **chloronitromethane** from nitromethane can be visualized as follows:



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for **chloronitromethane** synthesis.

## Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols, primarily for the synthesis of **trichloronitromethane**. The synthesis of **monochloronitromethane** would require a stoichiometric adjustment of the chlorinating agent and base.

| Parameter               | Protocol 1<br>(NaOH)    | Protocol 2<br>(Ca(OH) <sub>2</sub> ) | Protocol 3<br>(Na <sub>2</sub> CO <sub>3</sub> ) | Protocol 3<br>(Na <sub>2</sub> CO <sub>3</sub> with<br>CCl <sub>4</sub> ) |
|-------------------------|-------------------------|--------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------|
| Nitromethane<br>(moles) | 0.5                     | 0.5                                  | 0.5                                              | 0.5                                                                       |
| Base                    | Sodium<br>Hydroxide     | Calcium<br>Hydroxide                 | Sodium<br>Carbonate                              | Sodium<br>Carbonate                                                       |
| Solvent                 | Carbon<br>Tetrachloride | Carbon<br>Tetrachloride              | None                                             | Carbon<br>Tetrachloride                                                   |
| Reaction Time           | 2 hours                 | 2 hours                              | Not specified                                    | Not specified                                                             |
| Temperature             | 15-20°C                 | 15-20°C                              | 15-20°C                                          | 15-20°C                                                                   |
| Yield<br>(theoretical)  | 84% <sup>[6]</sup>      | 84% <sup>[6]</sup>                   | 71% <sup>[6]</sup>                               | 77% <sup>[6]</sup>                                                        |

## Characterization Data

Characterization of the final product is crucial for confirming its identity and purity. While detailed experimental spectra for **monochloronitromethane** are not readily available in the cited literature, data for the related compound **trichloronitromethane** (chloropicrin) can serve as a reference.

**Trichloronitromethane** (Chloropicrin) Spectroscopic Data:

- Mass Spectrometry (EI): The electron ionization mass spectrum of **trichloronitromethane** shows characteristic fragmentation patterns that can be used for its identification.<sup>[7][8]</sup>

- Infrared (IR) Spectroscopy: The IR spectrum of **trichloronitromethane** exhibits strong absorption bands corresponding to the C-Cl and N-O bonds.[9][10]

| Compound              | Molecular Formula                 | Molecular Weight | Boiling Point |
|-----------------------|-----------------------------------|------------------|---------------|
| Chloronitromethane    | CH <sub>2</sub> CINO <sub>2</sub> | 95.49 g/mol [11] | 122.5°C[11]   |
| Dichloronitromethane  | CHCl <sub>2</sub> NO <sub>2</sub> | 129.93 g/mol     | ~124°C        |
| Trichloronitromethane | CCl <sub>3</sub> NO <sub>2</sub>  | 164.38 g/mol     | 112°C         |

## Conclusion

The synthesis of **chloronitromethane** from nitromethane is a well-established reaction that can be achieved with high yields using various bases. The protocols outlined in this guide, derived from existing literature, provide a solid foundation for researchers to produce **chloronitromethane** and its derivatives. Careful control of stoichiometry and reaction conditions is essential for achieving the desired degree of chlorination. Further work could focus on optimizing these procedures for the selective synthesis of **monochloronitromethane** and on obtaining detailed characterization data for this specific compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chloronitromethane | 1794-84-9 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]

- 6. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Trichloronitromethane [webbook.nist.gov]
- 9. Trichloronitromethane [webbook.nist.gov]
- 10. Trichloronitromethane [webbook.nist.gov]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Synthesis of Chloronitromethane from Nitromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120751#chloronitromethane-synthesis-from-nitromethane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)